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A Technical Guide to Melamine Phosphate as a Halogen-Free Flame Retardant

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Compound of Interest		
Compound Name:	1,3,5-Triazine-2,4,6-triamine, phosphate	
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Introduction

Melamine phosphate (MP) and its polymeric form, melamine polyphosphate (MPP), are highly effective halogen-free intumescent flame retardants.[1] Their efficacy stems from a synergistic effect between nitrogen and phosphorus, which disrupts the combustion cycle through a combination of gas-phase and condensed-phase actions. These materials are increasingly favored as environmentally friendly alternatives to traditional halogenated flame retardants, which can release toxic and corrosive gases upon combustion.[1] MP and MPP are widely incorporated into various polymers, including polyamides (PA), polyesters (PBT), epoxy resins, and polyolefins, to enhance their fire safety in demanding applications such as electronics, automotive components, and construction materials.[2][3]

Flame Retardant Mechanism

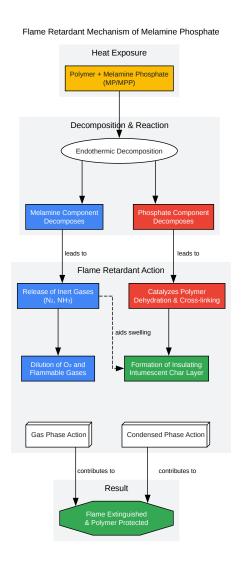
The flame retardant action of melamine phosphate is a multi-step process that occurs upon exposure to high heat. It functions in both the condensed phase (the solid polymer) and the gas phase (the flame).

Condensed-Phase Action: The primary mechanism is the formation of a protective, insulating
char layer. Upon heating, the phosphate component decomposes to form phosphoric and
polyphosphoric acid.[2] These acids act as catalysts, promoting the dehydration and crosslinking of the polymer backbone to form a stable, carbonaceous char.



 Gas-Phase Action: Simultaneously, the melamine component decomposes, releasing inert, non-combustible gases like ammonia (NH3) and nitrogen (N2). These gases dilute the concentration of oxygen and flammable volatiles in the flame zone, effectively suffocating the fire. The release of these gases also causes the char layer to swell and foam (intumesce), further enhancing its insulating properties and protecting the underlying polymer from heat and oxygen.[2]

The endothermic decomposition of melamine phosphate also acts as a heat sink, absorbing thermal energy and cooling the polymer surface.[2]



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Caption: Flame retardant mechanism of melamine phosphate.



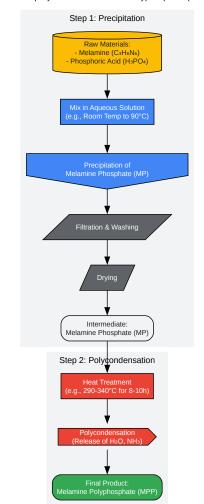
Synthesis of Melamine Phosphate

Melamine phosphate and its polyphosphate variant can be synthesized through several methods. A common and effective approach is a two-step reaction involving the initial precipitation of melamine phosphate followed by a thermal polycondensation step to produce melamine polyphosphate.[4]

- Step 1: Melamine Phosphate (MP) Precipitation: Melamine is reacted with phosphoric acid in an aqueous solution at room temperature or slightly elevated temperatures (e.g., 90°C).[5][6] This results in the precipitation of melamine phosphate salt.
- Step 2: Polycondensation to Melamine Polyphosphate (MPP): The filtered and dried melamine phosphate intermediate is then subjected to a controlled heat treatment at high temperatures (e.g., 290-340°C) for several hours.[4] This process causes polycondensation, releasing water and ammonia, and forming the more thermally stable melamine polyphosphate.[7]

Alternative methods include solvent-based synthesis, where a polar organic solvent like dimethyl sulfoxide (DMSO) is used as the reaction medium, which can lower reaction temperatures and times.[8]





Two-Step Synthesis of Melamine Polyphosphate (MPP)

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Caption: General workflow for the synthesis of MPP.

Performance Data

The effectiveness of melamine phosphate as a flame retardant is quantified using standard flammability tests. The Limiting Oxygen Index (LOI) and UL-94 vertical burn tests are common for classification, while cone calorimetry provides detailed information on burning behavior.

Table 1: Flammability Ratings (LOI and UL-94) of Polymer Composites with Melamine Phosphate/Polyphosphate



Polymer Matrix	FR Content (% wt)	Synergist	LOI (%)	UL-94 Rating (Thickness)	Reference(s
Glass Fiber- Reinforced PA66	25	None	-	V-0 (0.8 mm)	[2][3]
Glass Fiber- Reinforced PA66	18	Hypophosphit e	-	V-0	[9]
Polyamide 6 (PA6)	-	-	-	V-1	[10]
Epoxy Resin Composite	>5	None	32-35	V-0 / V-1	[4]
Epoxy Resin Composite	20	Phenylphosp horic acid	26.5	V-0	[11]

| PPC-P/PBAT Blends | 27.6 | PAPP / ZnO | 42.8 | V-0 |[12] |

Table 2: Cone Calorimeter Data for Glass Fiber (30%) Reinforced Polyamide 66 (PA66) Composites (Data based on a study with a total FR loading of 17 wt%)

Sample Formulati on	pk-HRR (kW/m²)	THR (MJ/m²)	Residue (%)	TSR (m²/m²)	av-EHC (MJ/kg)	Referenc e
Neat PA66	834	93.6	31.4	1.8	29.5	[13]
17% MPP / PA66	206	70.8	41.0	1.4	24.1	[13]

| 11.9% MPP + 5.1% PI / PA66 | 190 | 66.8 | 42.8 | 1.3 | 24.9 |[13] |

• pk-HRR: Peak Heat Release Rate



THR: Total Heat Release

TSR: Total Smoke Release

• av-EHC: Average Effective Heat of Combustion

PI: Polyimide (synergist)

Experimental Protocols Synthesis of Melamine Polyphosphate (Two-Step Method)

This protocol is based on methodologies described in the literature.[4]

- Preparation of Melamine Phosphate (MP):
 - Melamine and 85% phosphoric acid are used as received.
 - The reactants are mixed in an aqueous solution at a specified molar ratio (e.g., 1:1.2 melamine to phosphoric acid).
 - The mixture is stirred at a controlled temperature (e.g., 90°C) for a set duration (e.g., 2 hours) to allow for the crystallization and precipitation of melamine phosphate.
 - The resulting white precipitate is filtered from the mother liquor and washed thoroughly with deionized water.
 - The washed product is dried in an oven to yield the melamine phosphate intermediate.
- Polycondensation to MPP:
 - The dried melamine phosphate powder is placed in a high-temperature reactor or furnace.
 - The material is heated to a high temperature (e.g., 290-340°C) and held for an extended period (e.g., 3-10 hours) under a controlled atmosphere.



- During this heating phase, polycondensation occurs, resulting in the formation of melamine polyphosphate.
- The final product is cooled and pulverized into a fine powder for use as a flame retardant additive.

Limiting Oxygen Index (LOI) Test

This protocol is based on the ASTM D2863 and ISO 4589-2 standards.[14][15]

- Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
- Apparatus: A heat-resistant glass chimney containing a vertically oriented sample holder.
 Gas control meters for oxygen and nitrogen are used to precisely adjust the atmosphere inside the chimney.
- Specimen: Typically a self-supporting bar with dimensions of 80-150 mm long, 10 mm wide, and 4 mm thick.[14]
- Procedure:
 - The test specimen is clamped vertically in the glass chimney.
 - A specific oxygen/nitrogen mixture is introduced at the bottom of the chimney, flowing upwards past the sample.
 - The top edge of the specimen is ignited with a pilot flame.
 - The behavior of the flame is observed. The oxygen concentration is adjusted in successive tests until the minimum level that supports continuous, candle-like burning is found.
 - The LOI is expressed as the volume percentage of oxygen in that final mixture.

UL-94 Vertical Burning Test

This protocol describes the common 20 mm vertical burn test for V-0, V-1, or V-2 classification. [16][17][18][19]



- Objective: To evaluate the burning characteristics of a plastic material after exposure to a small open flame.
- Apparatus: A test chamber free from drafts, a Bunsen burner, a specimen clamp, and a surgical cotton indicator.
- Specimen: A rectangular bar, typically 125 mm long and 13 mm wide, with a specified thickness.[19]

Procedure:

- The specimen is clamped vertically. A layer of dry cotton is placed 300 mm below the specimen.[19]
- A 20 mm high blue flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.
- As soon as flaming ceases, the flame is immediately reapplied for another 10 seconds and then removed. The afterflame and afterglow times are recorded.
- Observations are made as to whether any flaming drips ignite the cotton indicator below.
- Classification Criteria:
 - V-0: Afterflame time for each specimen <10s; total afterflame for 5 specimens <50s; no flaming drips ignite the cotton.[19]
 - V-1: Afterflame time for each specimen <30s; total afterflame for 5 specimens <250s; no flaming drips ignite the cotton.[19]
 - V-2: Same as V-1, but flaming drips are allowed to ignite the cotton.

Cone Calorimetry

This protocol is based on the ISO 5660-1 standard. [20][21][22][23]

 Objective: To measure the heat release rate (HRR), smoke production, and mass loss rate of a material when exposed to a controlled level of radiant heat.



- Apparatus: A cone calorimeter, which includes a conical-shaped radiant heater, a load cell to measure mass loss, a spark igniter, and an exhaust system with gas analysis (for oxygen consumption) and smoke density measurement (laser system).[22][23]
- Specimen: A flat sample, 100 mm x 100 mm, with a thickness up to 50 mm. The sample is wrapped in aluminum foil, leaving the top surface exposed.[20][21]
- Procedure:
 - The specimen is placed horizontally on the load cell under the conical heater.
 - The heater subjects the sample to a pre-set radiant heat flux (e.g., 35 or 50 kW/m²).
 - Pyrolysis gases released from the material surface are ignited by a spark igniter.
 - During combustion, the oxygen concentration in the exhaust gas is continuously measured. The heat release rate is calculated based on the principle of oxygen consumption (approximately 13.1 MJ of heat is released per kg of oxygen consumed).
 - Smoke production is measured by the attenuation of a laser beam passing through the exhaust duct.
 - The test continues until flaming ceases or for a predetermined duration.

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